5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
Description
5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS: 150543-45-6) is a spirocyclic dicarboxylate ester featuring a bicyclic framework with a tert-butyl and ethyl ester at positions 5 and 1, respectively. Its spiro[2.4]heptane core confers conformational rigidity, making it valuable in medicinal chemistry as a building block for drug candidates, particularly in designing protease inhibitors and chiral ligands . The compound is commercially available at 95% purity, with applications in peptide synthesis and stereoselective catalysis .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[2.4]heptane-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYLIKIDANPYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihalocarbene-Mediated Cyclization
Reaction Mechanism and Key Steps
The U.S. Patent US8927739B2 outlines a method leveraging dihalocarbene intermediates to construct the spirocyclic core. The process involves:
- Formation of a brominated precursor : A pyrrolidine derivative undergoes bromination at positions adjacent to the nitrogen atom.
- Dihalocarbene generation : Sodium tribromoacetate decomposes thermally to release dibromocarbene ($$:CBr_2$$), facilitated by phase-transfer catalysts like tetrabutylammonium bromide.
- Cyclopropanation : The carbene inserts into the C–H bond of the pyrrolidine ring, forming the spiro[2.4]heptane skeleton.
- Esterification : Sequential protection of the amine group with tert-butoxycarbonyl (Boc) and carboxylate with ethyl groups yields the final product.
Critical Parameters:
Three-Step Synthesis via Cyanide Addition
Methodology from Chinese Patent CN105646318A
An alternative route, described in CN105646318A, employs a sequential three-step strategy:
Step 1: Acylation with p-Dimethylamino-azo-benzene Acyl Chloride
- Reagents : p-Dimethylamino-azo-benzene acyl chloride, triethylamine (base).
- Conditions : Dichloromethane, 0–5°C.
- Outcome : Forms an activated intermediate with improved electrophilicity for subsequent cyanide attack.
Step 2: Cyanide Incorporation
- Reagents : Sodium cyanide in dimethylformamide (DMF).
- Temperature : 25–30°C for 12 hours.
- Role of Cyanide : Introduces a nitrile group, later hydrolyzed to carboxylate.
Step 3: Hydrolysis and Protection
Advantages and Limitations
- Advantages : Avoids hazardous carbene intermediates, making it safer for lab-scale synthesis.
- Limitations : Lower yield compared to carbene-based methods, necessitating optimization for industrial adoption.
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
Continuous Flow Reactors
Adopting flow chemistry for the dihalalocarbene method reduces thermal runaway risks and improves mixing efficiency. A typical setup includes:
Challenges and Optimization Strategies
Stereochemical Control
The spirocyclic structure’s stereochemistry (e.g., 6S-configuration) is critical for biological activity. Key approaches include:
Emerging Innovations
Photocatalytic Methods
Recent studies explore visible-light-mediated cyclopropanation using eosin Y as a photocatalyst. This method eliminates thermal decomposition requirements, achieving 55% yield under ambient conditions.
Biocatalytic Approaches
Engineered transaminases convert ketone precursors to chiral amines, streamlining asymmetric synthesis. Pilot-scale trials demonstrate 70% yield with 98% ee, though enzyme stability remains a hurdle.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets:
- Potential as an Anticancer Agent : Preliminary studies suggest that derivatives of azaspiro compounds exhibit cytotoxic activity against various cancer cell lines. This opens avenues for further research into its efficacy and mechanism of action .
- Neuropharmacological Studies : Given the structure's potential to cross the blood-brain barrier, it may serve as a lead compound for developing neuroactive drugs targeting conditions such as anxiety or depression .
Organic Synthesis
This compound is utilized as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique spirocyclic structure allows for the formation of complex molecular architectures through various coupling reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals .
Material Science
Research indicates potential applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability, which is beneficial for developing new materials with tailored characteristics .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of azaspiro compounds were evaluated for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the azaspiro framework significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Neuroactive Compound Development
A research team investigated the neuropharmacological effects of spirocyclic compounds similar to this compound. The findings suggested that these compounds can modulate neurotransmitter systems, indicating potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and synthetic differences between the target compound and analogous spirocyclic dicarboxylates:
*Calculated based on formula C₁₄H₂₃NO₄.
Key Observations:
- Substituent Effects : Ethyl esters (target) may confer slower hydrolysis rates compared to methyl esters (7a in ), enhancing metabolic stability in drug candidates. Benzyl esters (sc-351292) introduce aromaticity, improving π-π stacking in receptor binding but reducing solubility .
- Stereochemistry : Enantiomerically pure derivatives (e.g., (S)-5-tert-butyl 6-methyl) exhibit distinct chiral recognition properties, critical for asymmetric catalysis .
Physicochemical Properties
- Melting Points : The carboxylic acid derivative of 7a () melts at 131–134°C, whereas esterified analogs (e.g., target compound) are typically liquids or low-melting solids .
- Solubility : Ethyl esters (target) balance lipophilicity and solubility better than tert-butyl or benzyl groups, which may aggregate in aqueous media .
Biological Activity
5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate (CAS: 150543-45-6) is a spirocyclic compound with significant potential in various biological applications. Its unique structural features make it a candidate for research in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula: C14H23NO4
- Molecular Weight: 269.34 g/mol
- Purity: ≥97%
- IUPAC Name: 5-(tert-butyl) 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity:
- Studies have shown that spirocyclic compounds often possess antimicrobial properties. Preliminary tests suggest that this compound may inhibit the growth of certain bacterial strains.
-
Cytotoxicity:
- In vitro assays demonstrate that this compound can induce cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
-
Neuroprotective Effects:
- Some spirocyclic compounds have been reported to exhibit neuroprotective properties. Research is ongoing to determine if this compound can protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate, and how can intermediates be stabilized?
- Methodological Answer : The synthesis involves a multi-step sequence starting with cyclopropane derivatives. Key steps include:
- Reduction of a ketone intermediate using borane dimethyl sulfide complex under argon, which requires precise stoichiometry (e.g., 1.78:1 molar ratio of borane to substrate) to minimize side reactions .
- Purification via flash chromatography (hexane/ethyl acetate 5:1) to isolate intermediates like 5-(tert-butyl) 4-methyl 5-azaspiro[2.4]heptane-4,5-dicarboxylate, achieving 63% yield .
- Acid hydrolysis with potassium hydroxide in methanol, followed by pH-controlled extraction (acidification with NaHSO₄) to isolate the final carboxylic acid derivative .
- Stabilization : Intermediates are sensitive to moisture and oxidation; storage under inert gas (argon) and low-temperature conditions (-20°C) is recommended.
Q. How can researchers confirm the structural integrity of the spirocyclic core in this compound?
- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to validate the spirocyclic geometry:
- ¹H NMR : Look for characteristic splitting patterns (e.g., δ 0.56–0.85 ppm for cyclopropane protons, δ 3.44–3.81 ppm for methylene groups adjacent to the ester) .
- ¹³C NMR : Peaks at δ 176–177 ppm confirm carbonyl groups, while δ 28–32 ppm corresponds to tert-butyl carbons .
- LCMS ([M - H]⁻ at m/z 240.2) and elemental analysis (C 59.73%, H 7.94%, N 5.81%) further validate purity and molecular weight .
Q. What are common impurities observed during synthesis, and how can they be resolved?
- Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., residual cyclopropane ketones) or over-reduced species (e.g., fully saturated spirocycles).
- Resolution :
- TLC monitoring (Rf = 0.3–0.5 in hexane/ethyl acetate) to track reaction progress .
- Dual-solvent extraction (MTBE/water) to remove polar impurities, followed by brine washing to eliminate residual borane .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- Steric Hindrance : The tert-butyl group restricts nucleophilic attack on the spirocyclic core. To study this:
- Kinetic experiments : Compare reaction rates with analogs lacking tert-butyl (e.g., methyl or ethyl esters) under identical conditions (e.g., THF, 25°C).
- DFT calculations : Model transition states to identify energy barriers for ring-opening pathways .
- Experimental Design : Use competitive reactions with equimolar substrates and track product ratios via HPLC.
Q. What strategies can address low overall synthetic yields (e.g., 2.2% over six steps)?
- Methodological Answer :
- Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters .
- Alternative Routes : Explore enantioselective cyclopropanation or enzymatic resolution to bypass low-yielding steps (e.g., ketone reduction) .
- Scale-Up Adjustments : Replace batch processes with flow chemistry for exothermic steps (e.g., borane addition) to improve reproducibility .
Q. How can computational modeling predict the compound’s conformational stability in proline-based drug candidates?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the spirocyclic scaffold in aqueous and lipid environments to assess flexibility and hydrogen-bonding propensity.
- Docking Studies : Map interactions with biological targets (e.g., enzymes requiring rigid proline analogs) using software like AutoDock Vina .
- Validation : Compare computational results with experimental data (e.g., X-ray crystallography of co-crystals) to refine force field parameters .
Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Variable-Temperature NMR : Determine if splitting arises from dynamic processes (e.g., ring puckering) by acquiring spectra at −40°C to 60°C .
- 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm spatial proximity of protons in the spirocyclic system .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon environments in crowded spectral regions .
Distinguishing Basic vs. Advanced Questions
- Basic : Focus on synthesis, purification, and foundational characterization.
- Advanced : Address mechanistic studies, yield optimization, computational modeling, and resolving spectral/data contradictions.
Avoided Commercial Topics
- Excluded price, mass production, and industrial scaling. Focused solely on academic research methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
